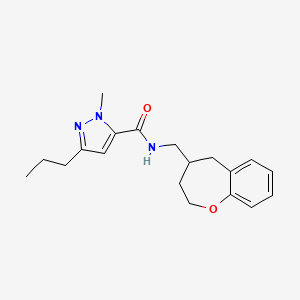

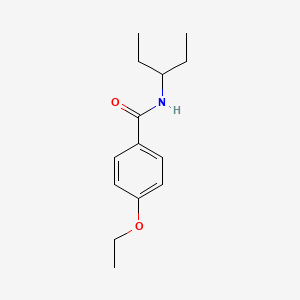

3-(5-bromo-2-furyl)-5-(2-methoxybenzyl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, including compounds similar to "3-(5-bromo-2-furyl)-5-(2-methoxybenzyl)-1,2,4-oxadiazole," involves several key steps starting from appropriate precursors. These steps often include the formation of oxadiazole rings through cyclization reactions. A typical synthesis route might involve the reaction of hydrazides with carboxylic acids or their derivatives under dehydration conditions. The specific synthesis route can vary depending on the desired substitution pattern on the oxadiazole ring (Rehman et al., 2018).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of a 1,2,4-oxadiazole ring, a heterocyclic compound containing oxygen and nitrogen atoms. This ring structure contributes to the compound's stability and chemical reactivity. Crystallographic analysis can reveal the geometric parameters, including bond lengths and angles, which are crucial for understanding the compound's interactions at the molecular level (Zhu & Qiu, 2011).

Chemical Reactions and Properties

The chemical reactivity of "3-(5-bromo-2-furyl)-5-(2-methoxybenzyl)-1,2,4-oxadiazole" is influenced by the oxadiazole ring and the substituents attached to it. These compounds are known to participate in various chemical reactions, including nucleophilic substitutions, due to the presence of active sites in the molecule. The bromo and methoxybenzyl groups further modulate the compound's reactivity, allowing for targeted modifications and functionalizations (Ustabaş et al., 2020).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, including solubility, melting point, and crystal structure, are key for their handling and application in various domains. These properties are influenced by the molecular structure and the nature of substituents on the oxadiazole ring. Studies on similar compounds highlight the role of substitution patterns in determining the compound's physical state and stability under different conditions (Khan et al., 2014).

Chemical Properties Analysis

The chemical properties of "3-(5-bromo-2-furyl)-5-(2-methoxybenzyl)-1,2,4-oxadiazole" are significant for its potential applications. These properties include reactivity towards different chemical agents, stability under various conditions, and potential for further functionalization. The oxadiazole core contributes to the compound's electron-rich nature, which may interact with various electrophiles and nucleophiles, offering a broad spectrum of chemical behavior suitable for diverse chemical transformations and applications (Kaneria et al., 2016).

Aplicaciones Científicas De Investigación

Photodynamic Therapy Application

A study synthesized and characterized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showing significant potential for photodynamic therapy in cancer treatment due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. This suggests compounds with similar structures could be explored for similar applications (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial Activity

Another study focused on the synthesis of novel oxadiazole derivatives to evaluate their antibacterial activity, demonstrating that such compounds could serve as a basis for developing new antibacterial agents. This indicates the potential utility of oxadiazole compounds in creating effective treatments against bacterial infections (Rehman et al., 2018).

Propiedades

IUPAC Name |

3-(5-bromofuran-2-yl)-5-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O3/c1-18-10-5-3-2-4-9(10)8-13-16-14(17-20-13)11-6-7-12(15)19-11/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSATZOMKIKVVHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2=NC(=NO2)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Bromofuran-2-yl)-5-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5544822.png)

![1-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5544830.png)

![4-methyl-4-[3-(tetrahydro-3-furanyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B5544841.png)

![N-[(3R*,4R*)-4-(1-pyrrolidinyl)tetrahydro-3-furanyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5544844.png)

![N,N-diethyl-2-[3-(2-furyl)-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5544848.png)

![7-[2-(2-methoxyethyl)morpholin-4-yl]-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5544853.png)

![4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5544865.png)

![2-[3-(3-pyridinylamino)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5544869.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5544892.png)

![2-[4-(diethylamino)-2-quinazolinyl]phenol](/img/structure/B5544903.png)